N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c1-12-2-4-13(5-3-12)16-10-26-18-22-23-19(24(16)18)27-11-17(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBSCWQLRAWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Aryl halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{[5-
Biological Activity
N-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-thiazole hybrid structure with a sulfanyl group and an acetamide moiety. Its molecular formula is CHFNS and it has a molecular weight of approximately 366.43 g/mol. The presence of fluorine and sulfur in its structure may contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The triazole and thiazole rings are known to interact with various biological targets involved in cancer progression. Studies suggest that compounds with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The sulfanyl group may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival.
- Anti-inflammatory Properties : Compounds containing thiazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
Pharmacological Activities
A review of literature indicates that derivatives of triazoles and thiazoles exhibit a range of pharmacological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Antimicrobial | Effective against bacteria and fungi. |
| Anti-inflammatory | Reduces inflammation markers in vitro. |
| Enzyme Inhibition | Inhibits enzymes such as carbonic anhydrase and cholinesterases. |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of similar thiazole-triazole compounds against human cancer cell lines. Results indicated significant growth inhibition in breast and colon carcinoma cells, suggesting that this compound could have similar effects .
- Antimicrobial Testing : In another study, derivatives were tested against a panel of bacteria and fungi. The results showed that compounds with the thiazole moiety displayed enhanced antimicrobial activity compared to standard antibiotics .
- Inflammation Studies : Research focusing on anti-inflammatory properties demonstrated that compounds similar to this one significantly reduced the expression of pro-inflammatory cytokines in RAW264.7 macrophages .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and possibly bioavailability.
- Sulfanyl Group Variations : Alterations in the sulfanyl group may affect interactions with biological targets.
Comparison with Similar Compounds
Triazolo[3,4-b]Benzothiazole Derivatives
- Example: N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide () Structural Difference: Benzothiazole replaces thiazole, increasing aromatic surface area. Impact: Higher molecular weight (354.45 vs. Bioactivity: Benzothiazole derivatives often exhibit enhanced antimicrobial and anticancer activity .
Oxadiazole and Thiadiazole Analogues
Substituent Variations
Fluorophenyl vs. Chlorophenyl/Other Halogens
- Example : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structural Difference : 3-Cl-4-F-phenyl and pyridinyl substituents.
- Impact : Pyridinyl enhances solubility via polar interactions; chloro/fluoro combination increases electrophilicity.
- Bioactivity : Pyridinyl derivatives often target kinase enzymes, while fluorophenyl improves blood-brain barrier penetration .
Methylphenyl vs. Trifluoromethyl/Naphthyl
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound balances moderate lipophilicity (logP ~4) with fluorine-enhanced bioavailability.
- Pyridinyl derivatives () have higher molecular weight and logP, reducing aqueous solubility.
Anticancer Activity
- Target Compound : Pending specific data, but triazolo-thiazoles generally inhibit tubulin polymerization (IC₅₀ ~1–5 µM) .
- Chlorinated Derivatives: Compounds like 2-(4-amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-[5-(3,4-dichlorobenzyl)-thiazol-2-yl]acetamide () show IC₅₀ = 0.8 µM against breast cancer cells due to chloro-enhanced electrophilicity .
- Benzothiazole Analogues: Exhibit IC₅₀ = 2.3 µM against melanoma, attributed to intercalation and ROS generation .
Antimicrobial Activity
Q & A
What are the common synthetic routes for N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step reactions starting with the formation of the triazolothiazole core. For example, a thiazole intermediate (e.g., 2-amino-5-aryl-methylthiazole) is reacted with chloroacetyl chloride in dioxane under triethylamine catalysis to form the acetamide backbone . Optimization includes:
- Temperature control : Reactions are performed at 20–25°C to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol-DMF mixtures) improve yield during recrystallization .
- Reagent stoichiometry : A 1:1 molar ratio of amine and chloroacetyl chloride minimizes unreacted intermediates .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic Research Question
Key methods include:
- NMR spectroscopy : H and C NMR confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm) and methylphenyl (δ 2.3–2.5 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHFNOS) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
What in vitro models are used to evaluate the biological activity of this compound, and how are results interpreted?
Basic Research Question
Common models include:
- Anti-inflammatory assays : Inhibition of carrageenan-induced paw edema in rats, with activity quantified as % reduction in swelling compared to controls .
- Enzyme inhibition studies : Competitive binding assays (e.g., COX-2 inhibition) using fluorogenic substrates; IC values <10 µM indicate high potency .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values reported .
How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
Advanced Research Question
SAR studies require systematic structural modifications:
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on bioactivity .
- Core hybridization : Fuse the triazolothiazole with other heterocycles (e.g., pyrazole, oxadiazole) to enhance metabolic stability .
- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, EGFR) .
What computational strategies predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
Advanced methods include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories (e.g., using GROMACS) .
- QSAR models : Train regression models with descriptors like logP, polar surface area, and topological torsion to correlate structure with activity .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Contradictions often arise from experimental variability. Resolution strategies:
- Standardized protocols : Adopt OECD guidelines for dose-response studies (e.g., fixed exposure times, solvent controls) .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus EC ranges .
- Mechanistic validation : Use CRISPR-edited cell lines to confirm target specificity (e.g., knock out COX-2 to validate anti-inflammatory pathways) .
What experimental design principles minimize bias in assessing the compound’s efficacy?
Advanced Research Question
Robust designs include:
- Blinded studies : Separate synthesis and bioassay teams to prevent observer bias .
- Orthogonal assays : Validate anti-cancer activity using both apoptosis (Annexin V) and proliferation (BrdU) assays .
- Negative controls : Include structurally analogous inert compounds (e.g., methylene-substituted derivatives) to isolate pharmacophore effects .
How can AI-driven platforms accelerate the optimization of this compound’s synthetic pathway?
Advanced Research Question
AI applications include:
- Reaction prediction : Use IBM RXN for retrosynthetic planning with >80% accuracy .
- Process automation : Integrate robotic platforms (e.g., Chemspeed) for high-throughput screening of solvent/catalyst combinations .
- Data mining : Train NLP models on USPTO patents to identify underutilized reagents (e.g., LiH in DMF for thioether formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
